N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide -

N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide

Catalog Number: EVT-6166728
CAS Number:
Molecular Formula: C13H20N2O3S
Molecular Weight: 284.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also designated as (S)-17b, is a novel benzamide derivative demonstrating potent inhibitory activity against human class I histone deacetylase (HDAC) isoforms. This compound exhibits significant antitumor activity, particularly against human myelodysplastic syndrome (SKM-1) cell lines []. In vivo studies using SKM-1 xenograft models showed promising antitumor activity through oral administration. (S)-17b effectively induces G1 cell cycle arrest and apoptosis while increasing intracellular acetyl-histone H3 and P21 levels [].

Imatinib

Compound Description: Imatinib is a widely used therapeutic agent for leukemia treatment, specifically inhibiting tyrosine kinase activity []. It exists in various salt forms, such as mesylate, picrate, citrate, fumarate, and malonate.

Relevance: Imatinib and N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide both contain a benzamide structural motif, suggesting potential similarities in their binding interactions with target proteins []. This shared feature highlights the importance of the benzamide group in designing molecules with biological activity.

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

Compound Description: This compound is another example of a benzamide derivative with potent inhibitory activity against tyrosine kinases []. It is structurally very similar to Imatinib.

Relevance: This compound and N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide share the benzamide core structure, emphasizing the significance of this motif in medicinal chemistry for developing kinase inhibitors [].

2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide (1192U90)

Compound Description: 1192U90 (2-amino-N-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)benzamide) is a potential atypical antipsychotic agent []. Isotopic labeling studies were conducted on this compound to investigate its metabolic fate and distribution.

Relevance: Both 1192U90 and N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide belong to the benzamide class of compounds. The shared benzamide core structure suggests potential similarities in their pharmacological properties and binding interactions with target proteins [].

4-[[(7R)-8-cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

Compound Description: This compound has been investigated for its potential use as a drug, specifically for treating autoimmune diseases [, ]. Its pharmaceutical properties, such as solubility, stability, and bioavailability, are influenced by its solid-state form, including hydrates and polymorphs [, ].

Relevance: This compound shares the benzamide core structure with N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide. Investigating related benzamide derivatives, including variations in substituents and their impact on physicochemical properties, could provide valuable insights for drug development [, ].

2-Fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide

Compound Description: This compound was synthesized via a microwave-assisted Fries rearrangement, a chemical reaction used to prepare phenolic esters from aryl esters []. The synthesis and structural characterization of this compound were supported by theoretical studies, including density functional theory (DFT) calculations [].

Relevance: While structurally different from N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide, both compounds contain the benzamide moiety. This shared structural feature highlights the versatility of benzamide derivatives in synthetic chemistry and medicinal chemistry [].

cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide (YM-09151-2)

Compound Description: YM-09151-2 is a benzamide derivative identified as a potent neuroleptic agent with potential applications in treating psychosis []. It exhibits a favorable pharmacological profile with a high ratio of antistereotypic activity to cataleptogenicity compared to existing antipsychotics like haloperidol and metoclopramide [].

Relevance: The presence of the benzamide group in both YM-09151-2 and N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide underscores the significance of this structural motif in developing compounds with central nervous system activity [].

N-phenyl-2-((trichloroacetyl)amino)benzamide

Compound Description: This compound serves as a key intermediate in synthesizing 3-substituted 2,4(1H,3H)quinazolinediones, a class of compounds exhibiting a wide range of biological activities [].

Relevance: This compound, while not a benzamide itself, is structurally related to N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide as it can be viewed as a precursor to benzamide formation. Understanding the reactivity and synthetic utility of such related compounds can inform the development of new benzamide derivatives [].

Properties

Product Name

N-(1-methylbutyl)-3-[(methylsulfonyl)amino]benzamide

IUPAC Name

3-(methanesulfonamido)-N-pentan-2-ylbenzamide

Molecular Formula

C13H20N2O3S

Molecular Weight

284.38 g/mol

InChI

InChI=1S/C13H20N2O3S/c1-4-6-10(2)14-13(16)11-7-5-8-12(9-11)15-19(3,17)18/h5,7-10,15H,4,6H2,1-3H3,(H,14,16)

InChI Key

QXYBQXKSXPIWQO-UHFFFAOYSA-N

SMILES

CCCC(C)NC(=O)C1=CC(=CC=C1)NS(=O)(=O)C

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=CC=C1)NS(=O)(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.